MDA-MB-231 Antiproliferative Potency: Antitumor agent-109 vs. Lead Compound 5d
Antitumor agent-109 (compound 6) inhibits the proliferation of CD44-high MDA-MB-231 triple-negative breast cancer cells with an EC50 of 0.59 μM [1]. In comparison, the N-alkylketone derivative 5d, a structurally related analog from the same optimization series, exhibits an EC50 of 4.24 μM against the same cell line [2].
| Evidence Dimension | Antiproliferative potency (EC50) |
|---|---|
| Target Compound Data | 0.59 μM |
| Comparator Or Baseline | Compound 5d: 4.24 μM |
| Quantified Difference | Antitumor agent-109 is approximately 7.2-fold more potent |
| Conditions | MDA-MB-231 human breast cancer cells; cell viability assay |
Why This Matters
The 7.2-fold greater potency means lower compound consumption and reduced solvent burden in cell-based assays, directly impacting experimental cost and reproducibility for CD44-dependent cancer research.
- [1] Espejo-Román, J. M., et al. (2023). N-aryltetrahydroisoquinoline derivatives as HA-CD44 interaction inhibitors: Design, synthesis, computational studies, and antitumor effect. European Journal of Medicinal Chemistry, 258, 115575. View Source
- [2] Chen, Y., et al. (2025). New N-Alkylketonetetrahydroisoquinoline derivatives exhibits antitumor effect by HA-CD44 interaction inhibition in MDA-MB-231 breast cancer. Bioorganic Chemistry, 156, 108212. View Source
